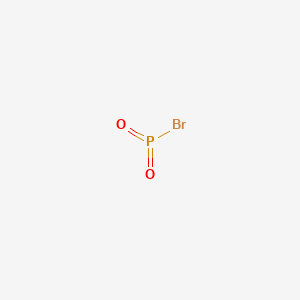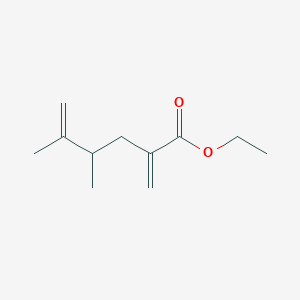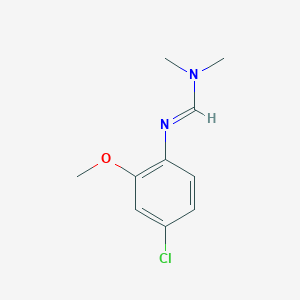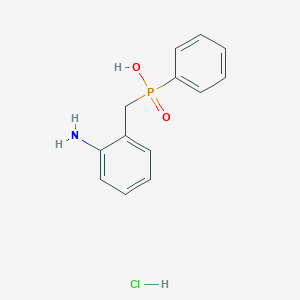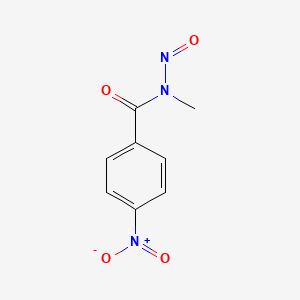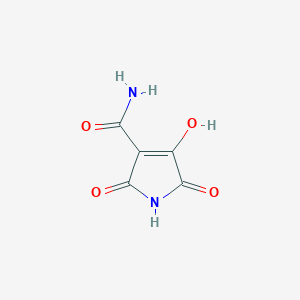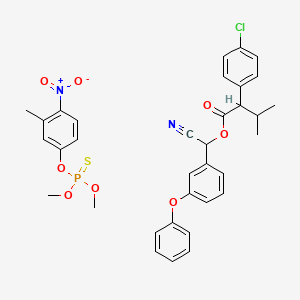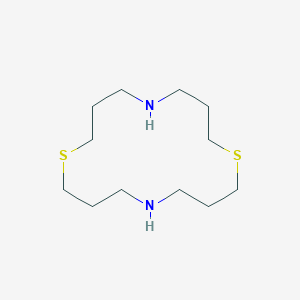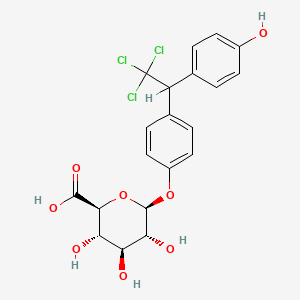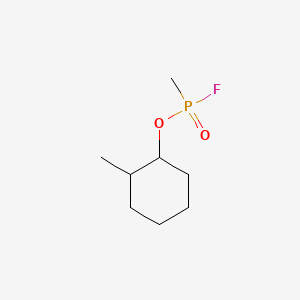
2-Methylcyclohexyl methylphosphonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylcyclohexyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C₈H₁₆FO₂P and a molecular weight of 194.1836 . It is a diastereomer of 2-Methylcyclosarin . This compound is known for its potential use as a chemical warfare agent due to its toxic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohexyl methylphosphonofluoridate typically involves the reaction of 2-methylcyclohexanol with methylphosphonofluoridic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methylcyclohexanol} + \text{Methylphosphonofluoridic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound would require stringent safety measures due to its toxic nature. The process would involve large-scale synthesis using the same reaction scheme as mentioned above, with additional purification steps to ensure the removal of any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylcyclohexyl methylphosphonofluoridate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methylphosphonic acid and 2-methylcyclohexanol.
Oxidation: It can be oxidized to form corresponding oxides.
Substitution: The fluorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like hydroxide ions.
Major Products Formed
Hydrolysis: Methylphosphonic acid and 2-methylcyclohexanol.
Oxidation: Corresponding oxides.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylcyclohexyl methylphosphonofluoridate has limited scientific research applications due to its toxic nature. it is studied in the context of chemical warfare agents and their detection. Research focuses on developing methods to detect and neutralize such compounds to ensure safety and compliance with international regulations .
Wirkmechanismus
The mechanism of action of 2-Methylcyclohexyl methylphosphonofluoridate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and resulting in toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl methylphosphonofluoridate: Similar in structure but lacks the methyl group on the cyclohexyl ring.
2-Isopropyl-5-methylcyclohexyl methylphosphonofluoridate: Another similar compound with an isopropyl group on the cyclohexyl ring.
Uniqueness
2-Methylcyclohexyl methylphosphonofluoridate is unique due to the presence of the methyl group on the cyclohexyl ring, which can influence its chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
85473-32-1 |
|---|---|
Molekularformel |
C8H16FO2P |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
1-[fluoro(methyl)phosphoryl]oxy-2-methylcyclohexane |
InChI |
InChI=1S/C8H16FO2P/c1-7-5-3-4-6-8(7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
YBZCCTLVJWWETH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1OP(=O)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


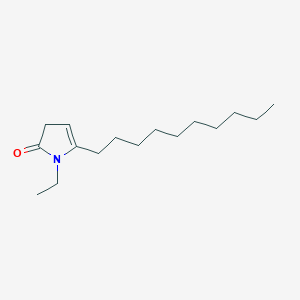
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
